molecular formula C5H6N2O3 B15248105 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 99417-78-4

6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B15248105
CAS No.: 99417-78-4
M. Wt: 142.11 g/mol
InChI Key: RWCYLHQEYLOZNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction is known for its efficiency in producing highly functionalized heterocycles.

Industrial Production Methods

Industrial production of this compound often involves the use of engineered bacteria such as Escherichia coli. By introducing specific genes into the bacteria, high-level production of the compound can be achieved under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific structure and the range of applications it offers. Its ability to stabilize proteins and protect cells under stress conditions makes it particularly valuable in both medical and industrial contexts .

Properties

CAS No.

99417-78-4

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C5H6N2O3/c8-4-1-3(5(9)10)6-2-7-4/h2-3H,1H2,(H,9,10)(H,6,7,8)

InChI Key

RWCYLHQEYLOZNY-UHFFFAOYSA-N

Canonical SMILES

C1C(N=CNC1=O)C(=O)O

Origin of Product

United States

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